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  • Product: N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
  • CAS: 886122-91-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting properties that are crucial for drug efficacy and safety. A thorough understanding of the physicochemical properties of this specific molecule is paramount for its potential development as a pharmaceutical candidate. This guide provides a comprehensive overview of its key physicochemical parameters, analytical methodologies for its characterization, and insights into the experimental considerations for its study.

While specific experimental data for N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is not extensively available in public literature, this guide synthesizes information from closely related sulfonamide analogs to provide a robust predictive profile and a framework for its empirical investigation. The principles and protocols described herein are grounded in established analytical and physical chemistry and are widely applicable to the characterization of novel sulfonamide-based compounds.

Molecular Structure and Key Functional Groups

The chemical structure of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide features a central benzene ring substituted with a sulfonamide group, an ethyl group attached to the sulfonamide nitrogen, an isopropyl group, and a methoxy group. Each of these functional groups contributes to the overall physicochemical properties of the molecule, including its solubility, lipophilicity, and acid-base characteristics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Table 1: Predicted Physicochemical Properties of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C₁₂H₁₉NO₃SDefines the elemental composition and molecular weight.
Molecular Weight 257.35 g/mol Influences diffusion, absorption, and distribution.
Melting Point (°C) Estimated: 90 - 110Affects formulation, stability, and purity assessment.
pKa Estimated: 9 - 10Governs the degree of ionization at physiological pH, impacting solubility and membrane permeability.
LogP (Octanol/Water) Estimated: 2.5 - 3.5Indicates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).
Aqueous Solubility Predicted: Low to moderateCrucial for dissolution and bioavailability. Varies with pH.
Solubility

The aqueous solubility of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is expected to be pH-dependent due to the acidic nature of the sulfonamide proton. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide will deprotonate to form a more soluble anion.

Lipophilicity (LogP)

The predicted LogP value suggests that N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is a moderately lipophilic compound. This property is critical for its ability to cross biological membranes. The isopropyl and ethyl groups contribute significantly to its lipophilicity, while the sulfonamide and methoxy groups provide some degree of hydrophilicity.

Acid-Base Properties (pKa)

The sulfonamide proton is weakly acidic, with an estimated pKa in the range of 9-10. This means that at physiological pH (around 7.4), the compound will be predominantly in its neutral form. The pKa value is a critical parameter for designing appropriate formulation strategies and for understanding its behavior in different biological compartments.

Analytical Characterization

Robust analytical methods are essential for the purification, identification, and quantification of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of sulfonamides.[1][2] A C18 or C8 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (gradient)A gradient elution allows for the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance.
Injection Volume 10 µLA typical volume for analytical injections.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the identity and purity of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide.[3][4][5]

  • Aromatic protons: 6.5 - 7.7 ppm

  • Methoxy protons (-OCH₃): ~3.9 ppm

  • Ethyl protons (-NCH₂CH₃): Quartet at ~3.2 ppm and triplet at ~1.2 ppm

  • Isopropyl protons (-CH(CH₃)₂): Septet at ~2.9 ppm and doublet at ~1.2 ppm

  • Sulfonamide proton (-SO₂NH-): Broad singlet, chemical shift is concentration and solvent dependent.

  • Aromatic carbons: 110 - 160 ppm

  • Methoxy carbon (-OCH₃): ~56 ppm

  • Ethyl carbons (-NCH₂CH₃): ~43 ppm and ~15 ppm

  • Isopropyl carbons (-CH(CH₃)₂): ~34 ppm and ~24 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 258.35.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the aqueous solubility of a compound.

Materials:

  • N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

  • Phosphate buffers (pH 5.0, 7.4, and 9.0)

  • Scintillation vials

  • Orbital shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of the compound to a scintillation vial containing a known volume of buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration.

  • The concentration of the saturated solution represents the aqueous solubility at that specific pH.

Protocol 2: Determination of LogP (Shake-Flask Method)

This protocol describes the determination of the octanol-water partition coefficient (LogP).

Materials:

  • N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other solvent (e.g., 1:1 ratio of octanol to water).

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Allow the phases to separate by gravity or by centrifugation.

  • Carefully sample both the aqueous and octanol layers.

  • Analyze the concentration of the compound in each phase by a validated HPLC method.

  • Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination synthesis Chemical Synthesis purification Purification (e.g., Crystallization) synthesis->purification hplc HPLC Analysis purification->hplc Purity Check nmr NMR Spectroscopy purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Molecular Weight Verification solubility Aqueous Solubility purification->solubility logp LogP Determination purification->logp pka pKa Measurement purification->pka

Caption: Workflow for the synthesis, purification, and physicochemical characterization of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide.

Relationship between pH, pKa, and Solubility

G cluster_ph Effect of pH on Ionization and Solubility pH < pKa pH < pKa pH > pKa pH > pKa pH < pKa->pH > pKa Increase in pH

Caption: The relationship between pH, pKa, and the resulting aqueous solubility of an acidic sulfonamide.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide. While specific experimental data for this compound is limited, the provided predictions, based on analogous structures, and the detailed experimental protocols offer a solid foundation for its empirical investigation. A thorough characterization of these properties is a critical step in the drug discovery and development process, enabling informed decisions regarding formulation, delivery, and further preclinical and clinical studies.

References

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • MDPI. (2022, March 21).
  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • YAKHAK HOEJI. (1984, October 30). Determination of Sulfonamides by NMR Spectroscopy.
  • Rsc.org. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

Abstract This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-ethyl-5-isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide. A systematic approach was employed, beginning with an evaluation of the analyte's physicochemical properties to establish initial chromatographic conditions. The method was subsequently optimized by systematically adjusting mobile phase composition and gradient elution parameters. Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose in a quality control environment.

Introduction

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is an important sulfonamide-based compound under investigation for its potential therapeutic applications. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring product quality, from raw material testing to final product release.[1] High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical components.[2][3] This application note provides a comprehensive guide to developing and validating a stability-indicating RP-HPLC method for N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide, offering a foundation for researchers and quality control analysts.

Analyte Properties & Initial Chromatographic Considerations

A thorough understanding of the analyte's chemical structure is the essential first step in method development.[4]

Structure:

  • Molecular Formula: C₁₂H₁₉NO₃S

  • Key Features: The molecule contains a substituted benzene ring, a sulfonamide group, and several alkyl groups (ethyl, isopropyl, methoxy).

  • Predicted Physicochemical Properties:

    • Polarity: The combination of the non-polar benzene ring, isopropyl, and ethyl groups with the more polar sulfonamide and methoxy groups gives the molecule an intermediate polarity. This makes it an ideal candidate for reversed-phase HPLC, which separates compounds based on hydrophobicity.[5][6]

    • pKa: The proton on the sulfonamide nitrogen is weakly acidic. Its pKa is estimated to be in the range of 9-10. To ensure the analyte is in its neutral, non-ionized form for consistent retention and good peak shape, the mobile phase pH should be buffered at least 2 pH units below this value.[7] A pH of 3.0 was selected for this method.

    • UV Absorbance: The substituted aromatic ring is expected to have a strong UV absorbance. A UV scan would typically be performed, but based on similar sulfonamide structures, a detection wavelength of 240 nm was chosen as a starting point.[8][9]

Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[4]

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid, ACS Grade

    • N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide reference standard

Phase 1: Method Development and Optimization

The goal of method development is to achieve optimal resolution of the main peak from any impurities or degradants in a reasonable analysis time.[7] A systematic approach involving a scouting gradient followed by optimization is highly efficient.[2][7]

Initial Scouting Gradient Protocol
  • Mobile Phase A Preparation: Prepare 0.1% formic acid in water (v/v).

  • Mobile Phase B Preparation: Prepare 0.1% formic acid in acetonitrile (v/v).

  • Sample Preparation: Prepare a 100 µg/mL solution of the reference standard in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: 240 nm

    • Gradient: 10% to 90% B over 20 minutes.

Optimization

Based on the results of the scouting gradient, the method was optimized to reduce run time while maintaining good peak shape and resolution. The organic modifier was changed from acetonitrile to methanol, which can alter selectivity for aromatic compounds. The gradient was steepened to elute the main peak around 5-7 minutes.

Final Optimized Method
ParameterOptimized Condition
Column Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 242 nm
Gradient Program Time (min)
0.0
8.0
8.1
12.0

G

Phase 2: Method Validation (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11][12] The following validation parameters were assessed according to ICH Q2(R1) guidelines.[13]

G

System Suitability

System suitability testing ensures the chromatography system is performing adequately. Six replicate injections of a standard solution (100 µg/mL) were made.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. A forced degradation study was performed by subjecting the analyte to acidic, basic, oxidative, and thermal stress. The developed method was able to resolve the main peak from all degradation products, demonstrating its stability-indicating nature.

Linearity and Range

Protocol:

  • Prepare a stock solution of the reference standard at 1000 µg/mL.

  • Perform serial dilutions to create calibration standards at concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

ParameterResult
Range 10 - 200 µg/mL
Correlation Coefficient (r²) 0.9998
Y-intercept Minimal (close to zero)
Accuracy (Recovery)

Protocol:

  • Prepare placebo samples spiked with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (100 µg/mL).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80% (80 µg/mL)99.5%0.5%98.0% - 102.0%
100% (100 µg/mL)100.8%0.3%98.0% - 102.0%
120% (120 µg/mL)101.2%0.4%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

Repeatability (Intra-day Precision) Protocol:

  • Prepare six individual samples at 100% of the target concentration (100 µg/mL).

  • Analyze all six samples on the same day, with the same analyst and instrument.

Intermediate Precision (Inter-day Ruggedness) Protocol:

  • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

Precision Type%RSD of Assay ResultsAcceptance Criteria
Repeatability 0.65%≤ 2.0%
Intermediate Precision 1.10%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

Protocol:

  • Analyze a standard solution (100 µg/mL) while making small, deliberate variations to the method parameters.

  • Evaluate the impact on system suitability parameters (retention time, tailing factor).

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minNo significant impact on resolution or peak shape.
Column Temperature ± 2 °CMinor shift in retention time (<5%), SST passed.
Mobile Phase pH ± 0.2 unitsNo significant impact on peak shape.

The method is considered robust as minor variations did not significantly affect the results.

Conclusion

A selective, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide. The method adheres to ICH Q2(R1) guidelines and is suitable for routine quality control analysis in the pharmaceutical industry.

References

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Pistos, C., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Available at: [Link]

  • Kumar, K., & Sharma, P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6393.
  • Readers Insight. (2025). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Available at: [Link]

  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. Available at: [Link]

  • ResearchGate. (2026). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. Available at: [Link]

  • Journal of the Hellenic Veterinary Medical Society. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

  • Patyra, E., et al. (2021).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Chalk, R. (2021). 14 Principles of Reversed Phase HPLC. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

Sources

Application

Robust LC-MS/MS Quantification of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide in Human Plasma: A Validated Bioanalytical Protocol

Executive Summary The quantification of highly lipophilic, weakly acidic small molecules in biological matrices presents a distinct set of challenges—chiefly, extensive plasma protein binding and unpredictable matrix eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly lipophilic, weakly acidic small molecules in biological matrices presents a distinct set of challenges—chiefly, extensive plasma protein binding and unpredictable matrix effects (ion suppression) during electrospray ionization (ESI). This Application Note establishes a rigorously validated, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for measuring N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide (CAS: 886122-91-4) in human plasma.

Designed for drug development professionals and bioanalytical scientists, this guide eschews arbitrary procedural steps in favor of causality-driven methodologies , ensuring that every chemical choice is mechanistically justified. The workflow is inherently self-validating, harmonized with both the FDA’s Bioanalytical Method Validation Guidance for Industry and the ICH M10 standards [1, 2].

Physicochemical Profiling & Mechanistic Method Design

To build a reliable assay, the experimental workflow must be dictated by the analyte's intrinsic molecular properties. N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide (


, MW: 257.35  g/mol ) features a hydrophobic core (isopropyl, methoxy, and benzene moieties) and a weakly acidic secondary sulfonamide group.
Causality Behind Experimental Choices
  • Protein Binding Disruption: Because of its high estimated lipophilicity (LogP

    
     3.0), the compound exhibits 
    
    
    
    binding to human serum albumin. Attempting direct solvent extraction without disrupting this binding yields poor and irreproducible recoveries. Solution: Pre-treating the plasma with 1% Formic Acid lowers the pH well below the sulfonamide's pKa, shifting the molecule to a fully un-ionized state while simultaneously denaturing carrier proteins.
  • Extraction Modality (SLE over PPT/LLE): Protein Precipitation (PPT) leaves high levels of residual phospholipids, causing severe signal quenching in the mass spectrometer. Supported Liquid Extraction (SLE) is utilized here because it mimics the partitioning efficiency of Liquid-Liquid Extraction (LLE) but with superior automation capability, eliminating emulsion formation and yielding an ultra-clean extract.

  • Ionization Strategy: While sulfonamides can form

    
     ions, the electron-donating methoxy group and the alkyl substitutions make positive electrospray ionization (ESI+) highly efficient. We monitor the 
    
    
    
    precursor ion at m/z 258.1.

Experimental Protocols (Step-by-Step)

Materials & Reagents
  • Analyte: N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide.

  • Internal Standard (IS): N-ethyl-(d5)-5-isopropyl-2-methoxybenzenesulfonamide (SIL-IS compensates for matrix variations).

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Hexane, and Formic Acid (FA).

  • Consumables: 96-well SLE plates (e.g., Biotage® ISOLUTE® SLE+ 400 µL).

Standard & Quality Control (QC) Preparation

To ensure the method operates as a self-validating system , QC samples must be prepared in the exact biological matrix (human plasma) as the unknown samples.

  • Prepare a primary stock solution (1.0 mg/mL) in 100% DMSO.

  • Spike primary stock into blank human plasma to create calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare independent QC levels: Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

Sample Preparation Workflow (SLE)

SLE_Extraction N1 Plasma Sample (50 µL) + Internal Standard (10 µL) N2 Add 50 µL 1% Formic Acid (Disrupt Protein Binding) N1->N2 N3 Load onto SLE Cartridge (Partition for 5 mins) N2->N3 N4 Elute with 2 x 500 µL MTBE/Hexane (1:1 v/v) N3->N4 N5 Evaporate under N2 (40°C) & Reconstitute in Mobile Phase N4->N5 N6 LC-MS/MS Injection (2 µL Volume) N5->N6

Figure 1: Step-by-step Supported Liquid Extraction (SLE) workflow for plasma samples.

LC-MS/MS Analytical Conditions

Chromatographic focusing is achieved using a sub-2 µm C18 column, which prevents band-broadening of lipophilic analytes.

Chromatography
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 0.0–0.5 min (20% B); 0.5–2.0 min (linear to 95% B); 2.0–2.5 min (hold 95% B); 2.6–3.5 min (re-equilibrate at 20% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (Multiple Reaction Monitoring - MRM)

The MS parameters are optimized to target the unique fragmentation pathways of the molecule. The most abundant fragment arises from the loss of the ethylamine moiety (-45 Da) from the protonated precursor.

Table 1: MRM Optimization Parameters (ESI+)

Analyte / ISPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide 258.1213.1253018
Analyte (Qualifier Transition) 258.1150.1253028
d5-IS 263.1213.1253018

Analytical Validation & Data Presentation

A method is only as trustworthy as the data validating it. We rigorously evaluate this protocol against FDA regulatory mandates, ensuring the analytical outputs directly correlate to the drug's physiological presence without matrix interference [1].

FDA_Validation Core Self-Validating Bioanalytical System Acc Accuracy & Precision QC Levels + LLOQ Core->Acc Sel Selectivity Blank Matrix Interferences Core->Sel Mat Matrix Effect IS-Normalized MF (<15% CV) Core->Mat Stab Analyte Stability Benchtop, Autosampler, F/T Core->Stab

Figure 2: Core regulatory validation parameters ensuring analytical method integrity.

Precision, Accuracy, and Recovery

Inter-day and intra-day runs demonstrate that the systematic error (Bias) and random error (CV%) remain strictly within the


 regulatory threshold (

at LLOQ) established by the ICH M10 harmonized guidelines [2].

Table 2: Method Validation Summary (Human Plasma Matrix)

QC Level (Concentration)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Extraction Recovery (%)IS-Normalized Matrix Factor
LLOQ (1.0 ng/mL)6.48.2+4.186.50.98 ± 0.04
Low QC (3.0 ng/mL)4.85.5+2.388.21.01 ± 0.03
Mid QC (400 ng/mL)3.14.0-1.889.11.00 ± 0.02
High QC (800 ng/mL)2.53.8-0.587.90.99 ± 0.02

Data represents n=6 replicates over 3 independent validation batches.

Matrix Effect Management

A critical failure point in LC-MS/MS bioanalysis is undetected matrix suppression. By calculating the IS-Normalized Matrix Factor (MF) (the ratio of the peak area response of the analyte spiked into post-extracted blank matrix vs. neat solution, divided by the IS ratio), we prove the robustness of the SLE methodology. As seen in Table 2, the MF is effectively 1.0, proving that co-eluting biological silicates or phospholipids do not impact ionization efficiency [1, 2].

Conclusion

This protocol bridges the gap between molecular theory and bioanalytical execution. By mechanistically addressing the high lipophilicity and protein-binding affinity of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide via targeted acidification and Supported Liquid Extraction (SLE), this validated LC-MS/MS workflow delivers high-throughput, interference-free quantification suitable for rigorous pharmacokinetic studies.

References

  • U.S. Food and Drug Administration (FDA). (May 2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (May 2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

Method

Application Notes and Protocols for the Scale-Up Synthesis of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive technical guide for the scale-up synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical development. The following application notes and protocols are designed to bridge the gap between laboratory-scale synthesis and industrial production, with a focus on process optimization, safety, regulatory compliance, and analytical control. By leveraging established principles of chemical engineering and process analytical technology (PAT), this guide offers a robust framework for efficient and reproducible manufacturing.

Introduction: The Significance of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

N-substituted benzenesulfonamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is a key building block whose structural motifs are of significant interest in the development of novel pharmaceuticals. The efficient and controlled synthesis of this molecule at scale is paramount for ensuring a consistent and high-quality supply chain for active pharmaceutical ingredient (API) manufacturing.

This guide moves beyond a simple recitation of synthetic steps, offering a detailed rationale for procedural choices, an analysis of potential scale-up challenges, and strategies for their mitigation. We will explore the synthesis from the selection of starting materials through to the final purification and characterization of the product, all within the framework of Good Manufacturing Practices (GMP).

Synthetic Strategy and Process Breakdown

The most logical and industrially viable synthetic route to N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide involves a two-step process commencing from the readily available 4-isopropylanisole. This strategy is outlined below:

Overall Synthetic Scheme:

Synthetic_Scheme A 4-Isopropylanisole C 2-Methoxy-5-isopropylbenzenesulfonyl chloride A->C Chlorosulfonation Step 1 B Chlorosulfonic Acid E N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide C->E Amination Step 2 D Ethylamine

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Chlorosulfonation of 4-Isopropylanisole

The initial step is an electrophilic aromatic substitution reaction where 4-isopropylanisole is reacted with chlorosulfonic acid to yield the key intermediate, 2-methoxy-5-isopropylbenzenesulfonyl chloride.[3][4] This reaction is notoriously exothermic and requires strict temperature control to minimize the formation of impurities.[4]

Key Process Considerations:

  • Reaction Stoichiometry: A slight excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of di-sulfonylated byproducts.[4]

  • Temperature Control: Maintaining a low reaction temperature (typically 0-5 °C) is critical to prevent thermal decomposition and the formation of isomeric impurities.[4]

  • Mixing and Addition Rate: Efficient mixing is crucial for heat dissipation. The slow, controlled addition of chlorosulfonic acid is necessary to manage the exotherm.[5]

  • Quenching: The reaction is quenched by carefully adding the reaction mixture to ice-water. This step must be performed with vigorous stirring to prevent localized overheating and hydrolysis of the product.

Step 2: Amination of 2-Methoxy-5-isopropylbenzenesulfonyl chloride

The second step involves the reaction of the sulfonyl chloride intermediate with ethylamine to form the desired N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide. This is a nucleophilic substitution reaction at the sulfur atom.

Key Process Considerations:

  • Base: A base, such as pyridine or triethylamine, is often used to neutralize the hydrochloric acid byproduct. Alternatively, an excess of ethylamine can serve as both the nucleophile and the acid scavenger.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.

  • Temperature: The reaction is typically carried out at a low temperature initially to control the exotherm and then allowed to warm to room temperature to ensure completion.

  • Work-up: An aqueous work-up is performed to remove unreacted starting materials and salts.

Regulatory Considerations: Defining the Starting Material

According to the International Council for Harmonisation (ICH) Q11 guidelines, a regulatory starting material (RSM) is the point at which Good Manufacturing Practices (GMP) begin.[6][7][8] The selection and justification of the RSM is a critical aspect of any regulatory submission.

For this synthesis, a risk-based approach should be applied.[9]

  • Option 1: 4-Isopropylanisole as the RSM. This is a commercially available and well-characterized compound.[10][11] Designating it as the RSM would mean that both the chlorosulfonation and amination steps are performed under GMP. This provides the greatest control over the manufacturing process and impurity profile.

  • Option 2: 2-Methoxy-5-isopropylbenzenesulfonyl chloride as the RSM. This would be considered a custom-synthesized starting material and would require a more detailed justification, including information on its synthesis and control of impurities.[8]

Given the critical nature of the chlorosulfonation step and its potential to introduce impurities, it is highly recommended to designate 4-isopropylanisole as the regulatory starting material. This ensures that all chemical transformation steps are conducted under the full scrutiny of GMP.

Regulatory_Flow cluster_0 Non-GMP Steps cluster_1 GMP Steps (ICH Q7) A Propylene C Friedel-Crafts Alkylation A->C B Anisole B->C D 4-Isopropylanisole (Regulatory Starting Material) C->D E Chlorosulfonation D->E F 2-Methoxy-5-isopropyl- benzenesulfonyl chloride E->F G Amination F->G H N-ethyl-5-isopropyl-2- methoxybenzenesulfonamide (API Intermediate) G->H

Caption: Recommended demarcation of GMP and non-GMP steps.

Detailed Protocols for Scale-Up Synthesis

The following protocols are designed for a pilot-scale synthesis (e.g., 10-50 L reactor). All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 2-Methoxy-5-isopropylbenzenesulfonyl chloride

Materials and Equipment:

Reagent/EquipmentSpecificationQuantity (Example)
100 L Glass-Lined ReactorClean, dry, and equipped with a mechanical stirrer, thermocouple, and addition funnel.1
4-Isopropylanisole>98% purity5.0 kg (33.3 mol)
Chlorosulfonic Acid>99% purity4.6 L (7.7 kg, 66.6 mol)
Dichloromethane (DCM)Anhydrous25 L
Crushed Ice-50 kg
WaterDeionized50 L

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Starting Material: Charge the reactor with 4-isopropylanisole (5.0 kg) and dichloromethane (25 L).

  • Cooling: Cool the reactor contents to 0-5 °C with constant stirring.

  • Chlorosulfonic Acid Addition: Slowly add chlorosulfonic acid (4.6 L) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1 hour. Monitor the reaction progress by taking aliquots and analyzing by HPLC until the starting material is consumed.

  • Quenching: In a separate vessel, prepare a slurry of crushed ice (50 kg) and water (50 L). Slowly and carefully transfer the reaction mixture to the ice-water slurry with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 15 °C.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM).

  • Washing: Wash the organic layer with cold water (2 x 20 L) and then with a saturated sodium bicarbonate solution (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxy-5-isopropylbenzenesulfonyl chloride as an oil.

Protocol 2: Synthesis of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

Materials and Equipment:

Reagent/EquipmentSpecificationQuantity (Example)
100 L Glass-Lined ReactorClean, dry, and equipped with a mechanical stirrer, thermocouple, and addition funnel.1
2-Methoxy-5-isopropylbenzenesulfonyl chlorideCrude from previous step~8.7 kg (33.3 mol)
Ethylamine (70% in water)-4.3 kg (66.6 mol)
Dichloromethane (DCM)-40 L
Hydrochloric Acid (1M)-As needed
Sodium Bicarbonate (sat. aq.)-As needed
Brine-As needed

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Intermediate: Dissolve the crude 2-methoxy-5-isopropylbenzenesulfonyl chloride in dichloromethane (40 L) and charge it to the reactor.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Ethylamine Addition: Slowly add the ethylamine solution (4.3 kg) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide.

Purification and Isolation: Crystallization

Crystallization is a critical step for achieving the desired purity and physical properties of the final product.[12][13] Recrystallization from a suitable solvent system is the preferred method for purifying N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide.

Protocol 3: Recrystallization

Materials and Equipment:

Reagent/EquipmentSpecificationQuantity (Example)
Crystallization VesselAppropriate size with stirring and temperature control.1
Crude ProductFrom previous step~8.5 kg
EthanolReagent gradeAs needed
WaterDeionizedAs needed

Procedure:

  • Solvent Selection: A solvent system of ethanol/water is a good starting point. The ratio will need to be optimized to ensure good recovery and purity.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add water to the hot ethanol solution until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum at a temperature that will not cause degradation.

Crystallization_Workflow A Crude Product B Dissolve in Hot Solvent A->B C Hot Filtration (Optional) B->C D Cool Slowly C->D E Induce Crystallization D->E F Isolate Crystals (Filtration) E->F G Wash Crystals F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the crystallization process.

Process Analytical Technology (PAT) for Enhanced Control

The implementation of PAT can significantly improve process understanding and control, leading to a more robust and efficient manufacturing process.[14]

PAT for Chlorosulfonation:

  • In-line FTIR/Raman Spectroscopy: Can be used to monitor the disappearance of the starting material and the appearance of the sulfonyl chloride in real-time. This allows for precise determination of the reaction endpoint and can help optimize reaction time.[15]

  • Automated Calorimetry: Can provide real-time data on the heat of reaction, which is crucial for ensuring process safety during scale-up.

PAT for Crystallization:

  • In-line Particle Size Analysis (e.g., FBRM): Provides real-time information on crystal size and distribution, allowing for better control over the final product's physical properties.[16][17][18]

  • In-line Turbidity Probes: Can be used to monitor the onset of crystallization and to control the cooling rate for optimal crystal growth.[16]

Analytical Methods for Quality Control

A robust set of analytical methods is essential for ensuring the quality and consistency of the final product.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the final product and key intermediates.
Mass Spectrometry (MS) Molecular weight confirmation.
Infrared (IR) Spectroscopy Identification of key functional groups.
Differential Scanning Calorimetry (DSC) Determination of melting point and polymorphic form.
Karl Fischer Titration Determination of water content.

Example HPLC Method (Starting Point for Development):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: 50-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Safety Considerations

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water. All handling must be done in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

  • Exothermic Reactions: Both the chlorosulfonation and amination steps are exothermic. A robust cooling system and controlled addition of reagents are essential to prevent runaway reactions.

  • Pressure Build-up: The chlorosulfonation reaction generates HCl gas. The reactor must be properly vented to a scrubber.

  • Ethylamine: Flammable and corrosive. Handle with care in a well-ventilated area.

Conclusion

The scale-up synthesis of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide presents several challenges, primarily related to the control of exothermic reactions and the purification of the final product. However, by implementing a well-defined synthetic strategy, adhering to GMP guidelines, and leveraging the power of process analytical technology, these challenges can be effectively managed. The protocols and considerations outlined in this document provide a solid foundation for the development of a safe, efficient, and reproducible manufacturing process for this important pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). Step 4 version. 1 May 2012.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules. 2023;28(10):4213.
  • Advancing Crystallization Process Development with In-line P
  • API Crystallization and Optimization. VxP Pharma. Published January 12, 2018.
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • Selection and justification of regulatory starting materials. Journal of Generic Medicines: The Business Journal for the Generic Medicines Sector. 2022;18(1):37-41.
  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. ECA Academy. Published September 13, 2017.
  • Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.
  • ICH Q11 Questions & Answers – Selection & Justification of Starting M
  • Enhancing Crystallization Control with In-Line P
  • Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. YouTube. Published August 7, 2020.
  • A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. WO2005075415A1.
  • Applying simple PAT tools to crystallisation in process chemistry. Speciality Chemicals Magazine. Published October 23, 2017.
  • How PAT tools can help improve understanding of the crystallisation process. Sai Life Sciences. Published June 7, 2022.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. 2020;22(23):9313-9318.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Published December 6, 2024.
  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. RU2419605C2.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 2023;145(39):21376-21383.
  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review. Published May 4, 2012.
  • General Scheme for Chlorosulfonation.
  • Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. US20080319225A1.
  • Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. EP1704140B1.
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Journal of Pharmaceutical Sciences & Emerging Drugs. Published May 27, 2024.
  • What are Critical Process Parameters (CPPs)? Hamilton Company.
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. 2025;11(4):138-146.
  • Application Notes and Protocols for 2-Methoxy-5-methylbenzenesulfonamide Reactions. Benchchem.
  • Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical Sciences Review and Research. 2013;23(2):283-293.
  • Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry; 2016:292-313.
  • Synthesis of sulfonamides by alkylation or aryl
  • Detailed experimental procedures and spectra data for all compounds. The Royal Society of Chemistry.
  • Current Thoughts on Critical Process Parameters and API Synthesis. Pharmaceutical Technology. Published March 12, 2025.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics. 2025;15(5-S):1-10.
  • Critical Process Parameters. STERIS Life Sciences.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. 2018;3(5):575-586.
  • 5-(benzenesulfonamido)-N-[2-(2-isopropyl-5-methyl-phenoxy)ethyl]pentanamide. SpectraBase.
  • Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis. Benchchem.
  • 4-Isopropylanisole. Sigma-Aldrich.
  • Rapid and scalable halosulfonylation of strain-release reagents. ChemRxiv.
  • Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Benchchem.
  • 4-Isopropylanisole. ChemicalBook. Published July 16, 2025.
  • 4-Isopropylanisole. Santa Cruz Biotechnology.
  • 4-Isopropylanisole - SAFETY D
  • EXPERIMENTAL SUPPORTING INFORM

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying and Minimizing By-Products in Sulfonamide Synthesis

Welcome to the Chemical Synthesis Technical Support Center. As a Senior Application Scientist in process chemistry, I have designed this troubleshooting hub for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Synthesis Technical Support Center. As a Senior Application Scientist in process chemistry, I have designed this troubleshooting hub for researchers and drug development professionals. Sulfonamide synthesis—typically achieved by reacting a sulfonyl chloride with an amine—is a cornerstone of medicinal chemistry. However, it is notoriously prone to two major side reactions: the competitive hydrolysis of the sulfonyl chloride and the over-reaction of primary amines to form bis-sulfonamides.

This guide eschews basic textbook definitions in favor of field-proven mechanistic insights, quantitative diagnostics, and self-validating protocols to ensure your scale-up efforts are robust and highly yielding.

Diagnostic Workflow: Visualizing the Problem

Before adjusting equivalents or swapping solvents, you must accurately diagnose the dominant competing pathway in your reaction mixture. The decision tree below outlines the causality behind common chromatographic profiles.

Byproduct_Diagnosis Reaction Analyze Crude Reaction Mixture (TLC / LC-MS) Hydrolysis Highly Polar Baseline Spot Target Yield < 50% (Sulfonic Acid) Reaction->Hydrolysis Trace Moisture + Base-Catalyzed Hydrolysis BisSulf Non-Polar Leading Spot Target Yield Plateaus (Bis-sulfonamide) Reaction->BisSulf Excess Reagents + Strong Base (Deprotonation) Unreacted Starting Material Remains Reaction Stalled (Unreacted Amine) Reaction->Unreacted Degraded Electrophile or High Steric Hindrance FixHyd Action: Purify SO2Cl2, Enforce Anhydrous conditions Hydrolysis->FixHyd FixBis Action: Limit SO2Cl2 to 1.05 eq, or Hydrolyze with NaOH/MeOH BisSulf->FixBis FixUnr Action: Increase Temp, or add Nucleophilic Catalyst Unreacted->FixUnr

Figure 1: Diagnostic workflow for identifying byproducts in sulfonamide synthesis.

Quantitative Matrix: Reaction Parameters vs. By-Product Formation

The formation of byproducts is rarely random; it is mathematically tied to reagent equivalents, base selection, and temperature. The table below synthesizes empirical data demonstrating how reaction conditions skew the product distribution (1[1]).

Reaction ConditionBase (Molar Eq)Sulfonyl Chloride (Eq)Target Mono-SulfonamideBis-Sulfonamide ByproductSulfonic Acid ByproductMechanistic Outcome
Pyridine / DCM / 0 °C 1.1 eq1.05 eq> 90% < 2%< 5%Optimal – Ideal stoichiometry prevents over-reaction.
TEA / DCM / 25 °C 2.5 eq1.50 eq40% 55%5%Over-sulfonylation – Excess base deprotonates the product.
NaOH (aq) / THF / 25 °C 2.0 eq1.10 eq50% 0%50%Hydrolysis – Aqueous base acts as a hard nucleophile.
Pyridine / DCM / 0 °C 1.1 eq1.05 eq (wet)30% 0%70%Severe Hydrolysis – Moisture outcompetes the amine.

Troubleshooting & FAQ

Q1: My primary amine reaction is yielding two product spots. The byproduct is significantly less polar than my target molecule. What is happening? A1: You are observing the formation of a bis-sulfonamide (


). The N-H proton of your newly formed mono-sulfonamide is highly acidic (pKa ~ 8–10) due to the strong electron-withdrawing nature of the adjacent sulfonyl group. If you utilize an excess of base (like Triethylamine) alongside excess sulfonyl chloride, the base deprotonates your product, rendering it a powerful nucleophile that attacks a second molecule of sulfonyl chloride (2[2]).
Resolution: Restrict your sulfonyl chloride to exactly 1.05 equivalents and use a milder base like pyridine. If bis-sulfonamides have already formed, you can selectively cleave one sulfonyl group by stirring the crude mixture in 2.5 N NaOH / Methanol for 1–24 hours at room temperature[2].

Q2: My reaction stalled at 30% yield. LC-MS shows a massive highly polar peak that stays on the baseline during normal phase TLC. How do I fix this? A2: This is the classic signature of sulfonic acid formation resulting from the hydrolysis of your sulfonyl chloride. Sulfonyl chlorides are profoundly electrophilic. Even trace amounts of water in your solvent will react with it. Worse, bases like pyridine act as nucleophilic catalysts, forming highly reactive sulfonylpyridinium intermediates that are exceptionally sensitive to trace moisture (3[3]). Resolution: You must rigorously enforce anhydrous conditions. Dry your amine over molecular sieves prior to the reaction, use freshly distilled or perfectly anhydrous DCM/THF, and ensure the reaction is kept precisely at 0 °C during the dropwise addition of the electrophile.

Q3: I'm trying to react a sterically hindered secondary amine, but my sulfonyl chloride hydrolyzes before the coupling completes. What are my options? A3: For sluggish amines, extending the reaction time simply gives background moisture more time to destroy your sulfonyl chloride. Instead, use an activating catalyst like 4-Dimethylaminopyridine (DMAP) at 0.1 equivalents to dramatically accelerate the S-N bond formation[4]. Alternatively, consider transitioning to a biphasic Schotten-Baumann setup (using a non-nucleophilic organic solvent and an aqueous buffer), which paradoxically protects the sulfonyl chloride by keeping it localized in the organic phase away from aqueous base[1].

Self-Validating Experimental Protocol: Zero-Byproduct Sulfonylation

This protocol incorporates internal "validation checkpoints" to ensure the mechanistic integrity of your reaction before proceeding to costly workups.

Materials Required:

  • Primary Amine (1.00 eq)

  • Sulfonyl Chloride (1.05 eq) - Must be fresh; check via melting point or NMR prior to use.

  • Pyridine or Triethylamine (1.10 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: Reagent Preparation & Cooling

  • Flame-dry a 3-neck round-bottom flask under an inert argon atmosphere.

  • Dissolve the primary amine (1.00 eq) in anhydrous DCM (0.1 M concentration).

  • Add the base (1.10 eq).

  • Cool the reaction flask to exactly 0 °C using an ice bath. Allow 15 minutes for thermal equilibration. Rationale: Lower temperatures suppress the activation energy required for hydrolysis and bis-sulfonylation, heavily favoring the primary amination[4].

Step 2: Electrophile Addition

  • Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM.

  • Add this solution dropwise to the amine over 30 to 60 minutes using an addition funnel. Rationale: Dropwise addition ensures the local concentration of sulfonyl chloride remains extremely low, mathematically starving the reaction of the excess reagent required to form bis-sulfonamides[4].

Step 3: Validation Checkpoint (In-Process Control)

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Self-Validation: At t=2 hours, take a 10 µL aliquot and run a TLC. You should observe the disappearance of the starting amine. If you observe a massive baseline spot (sulfonic acid) and unreacted amine, moisture has breached your system. Do not proceed to workup; discard, check solvent anhydrous metrics, and restart.

Step 4: Quench and Aqueous Workup

  • Quench the reaction by adding a small volume of cold water to destroy the 0.05 eq of unreacted sulfonyl chloride.

  • Dilute with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated aqueous

    
     (to remove trace sulfonic acid), and brine[4].
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Rescue Protocol (Hydrolysis of Bis-Sulfonamides)

  • If LC-MS indicates >10% bis-sulfonamide contamination in your crude residue: Dissolve the crude mixture in methanol. Add 2.5 N NaOH (aq) and stir at room temperature. Monitor via TLC. The strong base will preferentially cleave the secondary sulfonyl group, converging your byproduct back into the target mono-sulfonamide[2].

References

  • Benchchem Technical Support Center: Application Notes and Protocols for the Synthesis of Sulfonamides. Benchchem. 4[4]

  • Benchchem Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem. 1[1]

  • Pawar & Bhagwat: Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media. ISSST. 3[3]

  • Research Study: Convenient synthesis of primary sulfonamides. Academia.edu. 2[2]

Sources

Optimization

Technical Support Center: Reaction Optimization for Methoxy- and Isopropyl-Substituted Substrates

Welcome to the Advanced Reaction Troubleshooting Guide. As scientists and drug development professionals, you frequently encounter target molecules bearing both methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Troubleshooting Guide. As scientists and drug development professionals, you frequently encounter target molecules bearing both methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups. This structural motif presents a classic synthetic dichotomy: balancing the intense steric hindrance of the bulky isopropyl group against the thermal and chemical sensitivity of the methoxy ether.

This living document is designed to help you troubleshoot, optimize, and safely scale your synthetic protocols by mastering the thermodynamics and kinetics of pressure and temperature control.

FAQ 1: The Thermodynamics of Steric Bulk vs. Ether Sensitivity

Q: Why do standard high-temperature heating protocols frequently fail or cause degradation in substrates containing both isopropyl and methoxy groups?

A: The fundamental issue is a clash between activation energy (


) requirements and functional group stability.

The isopropyl group creates significant steric shielding around adjacent (ortho) positions. To force a reagent into this sterically congested space, reactions typically require a higher activation energy, which chemists conventionally supply via prolonged heating[1]. However, the methoxy group is chemically sensitive to elevated temperatures, particularly in the presence of Lewis acids, transition metals, or reducing environments[2]. If you continuously raise the temperature to overcome the isopropyl group's steric block, you will likely cross the thermal threshold for O-demethylation (ether cleavage) or trigger the thermodynamic rearrangement (transalkylation) of the isopropyl group itself[3].

The Solution: Instead of raising the temperature, increase the pressure. Most bimolecular reactions (e.g., cross-couplings, alkylations) exhibit a negative activation volume (


). Applying high pressure (e.g., 50–100 bar) physically forces the transition state to form without supplying the extreme thermal energy that destroys the methoxy group[4].

G Substrate Methoxy-Isopropyl Arene Substrate HighTemp High Temperature (>150°C, 1 bar) Substrate->HighTemp HighPress High Pressure (>50 bar, 40°C) Substrate->HighPress EtherCleavage O-Demethylation (Ether Cleavage) HighTemp->EtherCleavage Lewis Acids/Reductants IsoRearrange Isopropyl Rearrangement HighTemp->IsoRearrange Thermodynamic Control Success Target Compound (Sterics Overcome) HighPress->Success u0394Vu2021 < 0

Thermodynamic vs. kinetic activation pathways for methoxy/isopropyl arenes.

FAQ 2: Overcoming Sterics in Reduction Reactions

Q: How do I efficiently reduce a functional group (like a nitro group) on an isopropyl-methoxy aromatic ring without inducing hydrogenolysis of the methoxy ether?

A: Catalytic hydrogenation of substrates such as 2-isopropyl-1-methoxy-4-nitrobenzene requires strict boundary controls. Because of the bulky isopropyl group, low-pressure hydrogenations proceed too slowly[5]. Conversely, high temperatures over highly active metals (like skeletal Nickel) can catalyze direct C–O ether cleavage, reducing your methoxy group into a phenol[6]. By operating an autoclave at high pressures but strictly moderate temperatures, you maximize hydrogen solubility and reaction kinetics while preserving the ether.

Validated Protocol: High-Pressure Hydrogenation
  • Reactor Preparation: Flush a high-pressure Hastelloy or stainless-steel autoclave with inert Argon to displace all oxygen.

  • Substrate Loading: Dissolve the methoxy-isopropyl precursor (e.g., 1.0 eq of 2-isopropyl-1-methoxy-4-nitrobenzene) in a polar, non-nucleophilic solvent such as absolute ethanol[5].

  • Catalyst Addition: Add 1–5 mol% of 10% Palladium on Carbon (Pd/C). Causality Note: Pd/C is selected over skeletal Nickel because Ni is highly active for electrocatalytic and thermal C–O cleavage at temperatures as low as 60 °C[6].

  • Pressurization: Seal the reactor and pressurize with high-purity H₂ gas to 30–50 bar (435–725 psi).

  • Temperature Control (Critical): Set the internal temperature strictly between 40 °C and 50 °C. Exceeding 60 °C exponentially increases the risk of O-demethylation.

  • Agitation: Stir at 800–1000 RPM to eliminate gas-liquid-solid mass transfer limitations. Monitor hydrogen uptake until pressure drops cease.

  • Workup: Safely vent the reactor, filter the catalyst through a tightly packed Celite pad, and concentrate the filtrate in vacuo.

FAQ 3: Troubleshooting Electrophilic Aromatic Substitutions

Q: During the Friedel-Crafts alkylation of a methoxyarene (anisole) to introduce an isopropyl group, I am getting poly-alkylated products and unexpected isomers. How can I gain control?

A: The methoxy group is a powerful electron-donating group. Once the first isopropyl group is introduced, the ring becomes even more electron-rich, making the mono-alkylated product a superior nucleophile compared to the starting material. This causes runaway polysubstitution[3]. Additionally, Friedel-Crafts alkylation is highly reversible. If temperatures exceed 50 °C, the bulky isopropyl group will spontaneously undergo dealkylation and re-attach at a less sterically hindered position to reach thermodynamic stability (e.g., forming the meta-isomer instead of the kinetic ortho/para-isomer)[7].

The Solution: You must enforce kinetic control. Lower the temperature drastically and utilize a continuous flow reactor. Flow reactors allow you to maintain modest positive pressure, speeding up the initial alkylation while instantly sweeping the mono-alkylated product out of the catalyst zone before polysubstitution occurs.

G Start Friedel-Crafts Alkylation Issue1 Polysubstitution? Start->Issue1 Issue2 Isopropyl Rearrangement? Start->Issue2 Fix1 Use Flow Reactor Excess Arene Issue1->Fix1 Fix2 Lower Temp (<20°C) Kinetic Control Issue2->Fix2

Decision matrix for resolving common Friedel-Crafts alkylation issues.

FAQ 4: Controlled Ether Cleavage in Sterically Hindered Systems

Q: If my ultimate goal is to deliberately cleave the methoxy group to yield a phenol, traditional reagents (like BBr₃) stall out because of the adjacent isopropyl group. What are the optimum parameters?

A: Traditional Lewis acids like BBr₃ require extreme initial cooling (-78 °C) to prevent charring, but at those temperatures, the bulky isopropyl group completely blocks the boron from coordinating with the ether oxygen. If you heat the reaction to force coordination, the isopropyl group migrates[2].

Instead, rely on specific catalyst/reagent combinations designed to circumvent steric bulk. One approach is the use of mild BCl₃ paired with tetra-n-butylammonium iodide (n-Bu₄NI), which alters the transition state mechanism. Another highly effective, modern approach is Electrocatalytic Hydrogenolysis (ECH) using skeletal Ni cathodes, which achieves direct C–O cleavage at just 60 °C without requiring high pressures[6].

Quantitative Optimization Data
Target Bond ObjectivePreferred MethodologyOptimal Temp (°C)Optimal Press (bar)Steric / Electronic Consequence
Preserve Methoxy Pd/C (10%) Hydrogenation40–5030–50High P overcomes isopropyl sterics; Low T prevents C–O cleavage.
Cleave Methoxy Skeletal Ni Cathode (ECH)601 (Ambient)Direct electro-reduction forces C–O cleavage despite bulk.
C–C Bond Formation Alkylation in Flow Reactor0–205–15Strict kinetic control prevents isopropyl migration.
(Undesired)Traditional Batch Heating> 1501High risk of O-demethylation & polysubstitution.
Validated Protocol: Sterically Hindered Methoxy Cleavage
  • Reactor Setup: In a flame-dried, argon-purged Schlenk flask, dissolve the methoxy-isopropyl compound in anhydrous dichloromethane (DCM).

  • Additive Introduction: Add 1.2 equivalents of n-Bu₄NI. Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Lewis Acid Addition: Slowly add BCl₃ (1.0 M in DCM, 1.5 eq) dropwise via syringe. Causality Note: Rapid addition causes localized exothermic spikes, giving the isopropyl group enough thermodynamic energy to migrate.

  • Thermal Optimization: Maintain at 0 °C for 1 hour to allow complexation, then allow slow ambient warming to 20 °C over 3 hours. Do not heat to reflux.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C to safely hydrolyze the boron complexes[2].

G Substrate Methoxy-Arene PdC Pd/C, H2 (High P, Low T) Substrate->PdC Ni Skeletal Ni ECH (Ambient P, 60°C) Substrate->Ni Product1 Methoxy Retained (Other groups reduced) PdC->Product1 Product2 Phenol Generated (C-O Cleaved) Ni->Product2

Catalyst and condition-dependent pathways for methoxy retention vs. cleavage.

References
  • Comparing Isopropyl vs Methyl Groups: Reaction Rates p
  • Alcohol or phenol synthesis by ether cleavage organic-chemistry.org
  • Friedel-Crafts Reactions. In: Kirk-Othmer Encyclopedia of Chemical Technology softbeam.net
  • High Pressure Organic Synthesis 9783110555950 dokumen.pub
  • Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermedi
  • A Technical Guide to the Molecular Structure and Properties of 2-Isopropyl-4-methoxyaniline benchchem.com
  • RSC: Friedel-Crafts alkylation and selectivity of C-alkyl

Sources

Troubleshooting

Technical Support Center: Chlorosulfonation of Substituted Anisoles

Welcome to the Application Scientist Troubleshooting Portal. As researchers and drug development professionals scaling up synthetic intermediates, you frequently encounter the notorious unpredictability of the chlorosulf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. As researchers and drug development professionals scaling up synthetic intermediates, you frequently encounter the notorious unpredictability of the chlorosulfonation of electron-rich aromatic systems. Synthesizing sulfonyl chlorides from substituted anisoles presents a triad of challenges: controlling regioselectivity, preventing desulfonation/ether cleavage, and mitigating explosive diaryl sulfone formation.

This guide abandons generic advice to provide mechanistically grounded interventions, ensuring your workflows act as self-validating, highly reproducible systems.

I. Diagnostics & Mechanism FAQs

Q: Why does my reaction stall at the sulfonic acid intermediate without converting to the desired sulfonyl chloride? A: Chlorosulfonation is a biphasic kinetic process. The first equivalent of chlorosulfonic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) performs an electrophilic aromatic substitution to rapidly yield the arylsulfonic acid[1]. This initial step is fast and highly exothermic. However, the subsequent conversion of the sulfonic acid to the sulfonyl chloride by excess 

is the rate-limiting step[1]. If your reaction halts here, the anisole substituents are likely providing unintended structural stabilization. For example, in ortho-substituted haloanisoles (e.g., 4-chloroanisole), the acidic proton of the intermediate sulfonic acid forms a strong intramolecular hydrogen bond with the methoxy oxygen. This locks the intermediate into a stabilized six-membered ring, resisting chlorination even when subjected to extreme excesses (up to 12 equivalents) of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

at elevated temperatures. Intervention: Do not force stalled reactions with heat, which drives side reactions. Instead, isolate the stubborn sulfonic acid, convert it into a potassium salt using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

in methanol to disrupt the hydrogen bond, and then chlorinate using an alternative reagent like

or

.

Q: Why am I generating massive amounts of diaryl sulfone instead of the sulfonyl chloride? A: Diaryl sulfone formation is the most prominent bimolecular side reaction when sulfonating electron-rich aromatics[2]. It occurs when your intermediate arylsulfonic acid (or the newly formed sulfonyl chloride) acts as an electrophile and undergoes an unintended substitution with an unreacted anisole molecule[1]. Intervention: This is heavily dependent on concentration gradients. You must never add the acid to the anisole. To suppress sulfone formation, reverse your addition order: add the anisole dropwise into a vortexing pool of excess


[1]. This ensures the localized concentration of unreacted anisole remains near zero, starving the bimolecular sulfone pathway.

Q: My LC-MS shows a near-total loss of product during the aqueous workup. Where did my yield go? A: You are experiencing rapid acid-catalyzed desulfonation. Sulfonation is a highly reversible reaction. The strongly electron-donating methoxy group stabilizes the arenium ion intermediate, lowering the activation energy for the reverse reaction (hydrolysis)[3]. Quenching the reaction mixture onto liquid water generates immense heat and localized pools of boiling sulfuric acid[1]. Under these conditions, the sulfonyl chloride swiftly hydrolyzes back to the sulfonic acid, and subsequently desulfonates back into anisole and free sulfate[3]. Intervention: The quench must be aggressively cryogenic and multiphasic. Extract immediately into a halocarbon solvent (e.g., chloroform) to partition the sensitive sulfonyl chloride away from the destructive acidic aqueous layer instantly[4].

II. Quantitative Data: Substituent Effects

Understanding how the electronic nature of your substituted anisole impacts reagent stoichiometry is critical for avoiding thermal runaways or failed conversions.

SubstrateDirecting EffectTypical

Eq.
Ideal TempMajor Byproduct Risk
Anisole Strong EDG (o/p)2.0 - 3.00 °CDiaryl Sulfone / Desulfonation
Acetamido-anisole Moderate EDG4.0 - 5.00 °C to 10 °CSulfone
4-Chloroanisole EWG (Deactivating)>6.025 °C to 80 °CStalled at Sulfonic Acid

Data synthesized from foundational application benchmarks. The presence of an electron-donating group (EDG) activates the ring, reducing the required acid equivalents, but strict low-temperature control must be maintained to prevent ether cleavage[4],[5].

III. Standard Operating Procedure (SOP)

Validated Protocol: Direct Synthesis of p-Methoxybenzenesulfonyl Chloride

This self-validating protocol leverages kinetic controls to maximize the para-isomer yield while aggressively suppressing sulfone formation and desulfonation[4].

1. Apparatus Setup: Equip a meticulously dried 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and an exhaust line routed to a caustic scrubber (to neutralize massive volumes of evolved


 gas)[3].

2. Reagent Pre-loading (Cryogenic): Charge the flask with 13.3 mL (0.2 mol, 2.0 equivalents) of neat chlorosulfonic acid (


). Submerge the flask in a saturated ice-brine bath until the internal core temperature stabilizes at 0 °C to -5 °C[4].

3. Inverse Addition (Sulfonation Phase): Load the dropping funnel with 10.87 mL (0.1 mol, 1.0 equivalent) of neat anisole[4]. Add the anisole dropwise over 45 minutes to the vortexing acid.

  • Self-Validating Observation: Immediate, violent evolution of

    
     gas indicates the primary electrophilic aromatic substitution is occurring[1]. Modulate addition speed to ensure the internal temperature absolutely never exceeds 5 °C.
    

4. Maturation (Chlorination Phase): Once the addition is complete, maintain stirring in the ice bath for exactly 1 hour[4].

  • Self-Validating Observation: The violent bubbling will gradually subside into a persistent, slow effervescence. This signals the transition into the slower, rate-limiting chlorination of the intermediate sulfonic acid[1].

5. Biphasic Cryogenic Quench: Carefully pour the maturation mixture over a rapidly stirring mixture of 100 g crushed ice and 100 mL of cold chloroform.

  • Causality Mechanism: The crushed ice absorbs the extreme enthalpy of

    
     hydration, while the chloroform immediately partitions the newly formed p-methoxybenzenesulfonyl chloride away from the hydrolytic aqueous phase, halting desulfonation[4],[3].
    

6. Isolation: Separate the heavy organic phase, wash once with cold brine, dry over anhydrous


, and evaporate the solvent under reduced pressure at room temperature. Use the isolated product immediately in downstream aminations, as benzenesulfonyl chloride derivatives exhibit inherent instability in their liquid/low-melting solid forms[4].

IV. Reaction Pathway & Intervention Visualization

The diagram below maps the branched kinetic outcomes of the chlorosulfonation process, highlighting exactly where troubleshooting interventions dictate the fate of the molecule.

G A Substituted Anisole (Starting Material) B Intermediate: Arylsulfonic Acid A->B + ClSO3H (1 eq) Fast, Exothermic B->A Hot Aqueous Acid (Reversible Sulfonation) C Target Product: Arylsulfonyl Chloride B->C + ClSO3H (Excess) Slow, Rate-limiting D Side Product: Diaryl Sulfone B->D + Unreacted Anisole (Avoid by inverse addition) E Side Reaction: Desulfonation / Cleavage C->E Aqueous Acid + Heat (Hydrolysis during quench)

Reaction pathways in the chlorosulfonation of substituted anisoles highlighting side-reactions.

V. References

1.[2] Product Class 9: Arenesulfonic Acids and Derivatives. Thieme E-Books. Available at: 2.[4] Molecular Modeling Study of Bis-sulfonamide Derivatives Synthesis Targeting Aromatase Enzyme as Anticancer. Research Journal of Pharmacy and Technology. Available at: 3.[5] Gram‐Scale Synthesis of an Arylsulfonamide‐Type Alkaline Phosphatase Inhibitor. National Institutes of Health (PMC). Available at: _ 4.[3] 3-Methoxybenzenesulfonic acid | 34256-01-4. Benchchem. Available at: 5.[1] Sulfonation and Chlorosulfonation Mechanisms. Scribd. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Multi-technique Approach to Confirming the Molecular Structure of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any compound through the discovery pipeline. Misidentificatio...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any compound through the discovery pipeline. Misidentification can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide (C₁₂H₁₉NO₃S).

This document moves beyond a simple listing of methods. It explains the causal logic behind the selection of a multi-pronged analytical strategy, emphasizing how different techniques provide orthogonal—yet complementary—data points that, when combined, create a self-validating system for structural elucidation.

The Hypothesis: Predicted Structure and Spectroscopic Fingerprints

The compound name dictates a specific arrangement of atoms. Our first step is to translate this name into a hypothesized structure and predict the key spectroscopic features we expect to observe.

Hypothesized Structure:

  • Benzene Ring: Substituted at positions 1, 2, and 5.

  • Sulfonamide Group (-SO₂NH-): The core functional group, attached at C1 of the ring.

  • N-ethyl Group (-NHCH₂CH₃): Attached to the nitrogen of the sulfonamide.

  • 2-methoxy Group (-OCH₃): An ether group at C2 of the ring.

  • 5-isopropyl Group (-CH(CH₃)₂): Attached at C5 of the ring.

This structure allows us to anticipate the signals for each analytical method, forming a hypothesis to be tested experimentally.

Primary Analytical Workflow: A Triad of Core Techniques

The gold standard for small molecule characterization relies on a combination of Mass Spectrometry, IR Spectroscopy, and, most critically, NMR Spectroscopy.[1][2][3] This combination allows for the determination of molecular formula, the identification of functional groups, and the precise mapping of the atomic framework.

Workflow for Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Primary Spectroscopic Analysis cluster_2 Connectivity & Confirmation cluster_3 Final Validation A Hypothesized Structure (from name) B Mass Spectrometry (HRMS) Determine Molecular Formula A->B Test Hypothesis C IR Spectroscopy Identify Functional Groups A->C Test Hypothesis D 1D NMR ('H, ¹³C) Atom & Fragment Count A->D Test Hypothesis F Data Integration & Comparison Predicted vs. Experimental B->F C->F E 2D NMR (COSY, HSQC, HMBC) Map Atom Connectivity D->E Elucidate Connectivity E->F G Structure Confirmed F->G Validation

Caption: General workflow for spectroscopic characterization.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Expertise & Causality: Before attempting to assemble the structural puzzle, we must first confirm we have all the correct pieces. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[4] Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.[5][6] This extreme precision allows for the unambiguous determination of the elemental formula by distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).[7]

Expected Data for C₁₂H₁₉NO₃S:

Parameter Theoretical Value Experimental Goal Justification
Molecular Formula C₁₂H₁₉NO₃S C₁₂H₁₉NO₃S Confirms all expected atoms are present.
Exact Mass [M+H]⁺ 274.1107 274.1107 ± 5 ppm A match within 5 ppm provides high confidence in the assigned formula.[7]

| Isotopic Pattern | Predicted pattern for 1S | Match observed pattern | The presence of sulfur (³⁴S isotope) creates a characteristic M+2 peak (~4.4% of M), which must be observed. |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. Each bond type vibrates at a characteristic frequency, absorbing IR radiation and producing a distinct signal in the spectrum. This serves as a quick quality check to ensure the major structural motifs (sulfonamide, ether, aromatic ring) are present.

Expected IR Absorption Bands:

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Sulfonamide N-H N-H stretch 3300 - 3100 (broad)
Aromatic C-H C-H stretch 3100 - 3000
Aliphatic C-H C-H stretch 3000 - 2850
Aromatic C=C C=C stretch 1600 - 1450
Sulfonamide S=O Asymmetric & Symmetric S=O stretch 1350 - 1310 and 1170 - 1150[8]

| Ether C-O | C-O stretch | 1275 - 1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: While HRMS gives the formula and IR identifies functional groups, NMR is the only technique that maps the complete carbon-hydrogen framework, establishing atom-to-atom connectivity.[3] It is considered the gold standard for structural elucidation.[1] A multi-layered NMR approach is essential, starting with simple 1D experiments to catalog the atoms and progressing to 2D experiments to link them together.

  • ¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR: Shows the number of distinct carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹H and ¹³C NMR Data for N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide (in CDCl₃):

GroupPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
Isopropyl -CH₃ ~1.25, d, 6H~23.5
Isopropyl -CH ~2.95, sept, 1H~33.8
Ethyl -CH₃ ~1.15, t, 3H~14.5
Ethyl -CH₂ ~3.15, q, 2H~42.0
Methoxy -OCH₃ ~3.90, s, 3H~56.0
Sulfonamide -NH ~5.0 (broad), s, 1HN/A
Aromatic H-3 ~7.05, d~112.0
Aromatic H-4 ~7.30, dd~128.0
Aromatic H-6 ~7.60, d~125.0
Aromatic C-1 (C-S) N/A~130.0
Aromatic C-2 (C-O) N/A~155.0
Aromatic C-5 (C-iPr) N/A~148.0

Note: Chemical shifts are predictions and may vary slightly in experimental data.

Expertise & Causality: 1D NMR identifies the fragments (ethyl, isopropyl, methoxy, and the trisubstituted benzene ring), but it does not prove how they are connected. 2D NMR experiments are crucial for establishing these connections.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This would confirm the internal connectivity of the ethyl (-CH₂-CH₃) and isopropyl (-CH-(CH₃)₂) groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation). This definitively assigns each proton signal to its corresponding carbon signal.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It reveals correlations between protons and carbons that are 2-3 bonds away.[9] This technique allows us to "walk" across the molecule, unambiguously linking the substituent groups to the aromatic ring.

Key HMBC Correlations to Confirm the Structure:

The following diagram illustrates the critical HMBC correlations that would unequivocally prove the substitution pattern. For instance, a correlation from the methoxy protons to the C2 carbon of the ring confirms its position. Similarly, correlations from the isopropyl CH proton to C4, C5, and C6 would lock in its location.

Key HMBC Connectivity Proof

Caption: Key 2- and 3-bond HMBC correlations.

Orthogonal Validation: Comparison with Alternative Techniques

For regulatory filings or instances of structural ambiguity, orthogonal methods can provide an even higher level of confidence.

TechniquePrincipleComparison to Primary Workflow
Single Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms in space.Pro: Provides an unambiguous, absolute structure determination, the ultimate "ground truth".[2] Con: Requires a high-quality, single crystal, which can be difficult or impossible to grow. It is far more time and resource-intensive than spectroscopy.
Elemental Analysis (CHNOS) Combustion of the sample to determine the mass percentage of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur.Pro: A classic method to confirm the empirical formula. Con: Less precise than HRMS, requires a larger amount of highly pure sample, and does not provide isotopic information. HRMS has largely superseded it for routine formula confirmation.[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.[10]

  • Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • 1D ¹H Acquisition: Acquire a standard proton spectrum with a spectral width of ~15 ppm and a relaxation delay of 2 seconds.

  • 1D ¹³C{¹H} Acquisition: Acquire a proton-decoupled carbon spectrum with a spectral width of ~220 ppm.

  • 2D HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbclpndqf).[11] Set the experiment to optimize for long-range couplings around 8 Hz. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[11][12]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire data using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.[6] Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition. Verify that the mass error is below 5 ppm and that the observed isotopic pattern matches the theoretical pattern for C₁₂H₁₉NO₃S.[5]

Conclusion

The structural confirmation of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is not achieved by a single experiment but by the logical integration of complementary data from multiple analytical techniques. HRMS establishes the elemental formula, IR confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments pieces together the atomic framework. The causality is clear: each experiment is chosen to answer a specific question, and together, they form a self-validating workflow that moves from the elemental level (HRMS) to the functional group level (IR) and finally to the complete, unambiguous connectivity map (NMR). This rigorous, multi-technique approach ensures the highest degree of scientific integrity and confidence in the molecular structure.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • High-Resolution Mass Spectrometry Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Holčapek, M., & Jirásko, R. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 973–977. Retrieved from [Link]

  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab, UC Davis. Retrieved from [Link]

  • TUTORIAL: 2D HMBC EXPERIMENT. (n.d.). IMSERC, Northwestern University. Retrieved from [Link]

  • High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 126. Retrieved from [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Accurate Mass Determination. (n.d.). Journal of Analytical and Bioanalytical Techniques. Longdom Publishing. Retrieved from [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2023). International Journal of Current Pharmaceutical Research. Retrieved from [Link]

  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). TrAC Trends in Analytical Chemistry, 120, 115659. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of N-alkylated benzenesulfonamides

Publishing Comparison Guide: Structure-Activity Relationship (SAR) of N-Alkylated Benzenesulfonamides Executive Summary & Rationale For decades, primary benzenesulfonamides (R-SO₂NH₂) have served as the cornerstone of Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Publishing Comparison Guide: Structure-Activity Relationship (SAR) of N-Alkylated Benzenesulfonamides

Executive Summary & Rationale

For decades, primary benzenesulfonamides (R-SO₂NH₂) have served as the cornerstone of Carbonic Anhydrase (CA) inhibitor design. Drugs like Acetazolamide and Indisulam rely heavily on the primary sulfonamide group to act as a highly efficient Zinc-Binding Group (ZBG). However, because the active sites of the 15 human CA isoforms are highly conserved, primary sulfonamides typically exhibit poor isoform selectivity, leading to off-target toxicities (e.g., metabolic acidosis) mediated by cytosolic isoforms hCA I and hCA II.

Recent SAR paradigms have shifted toward exploring N-alkylated and N-substituted benzenesulfonamides . Historically dismissed as inactive due to the loss of the acidic proton required for zinc coordination, advanced crystallographic studies now reveal that strategic N-substitution (such as N-methoxy, N-hydroxy, or cyclic N-alkyl derivatives) can selectively target tumor-associated transmembrane isoforms (hCA IX and hCA XII) while sparing the ubiquitous cytosolic isoforms[1].

This guide provides a critical comparative analysis between classical primary benzenesulfonamides and their N-alkylated alternatives, equipping drug development professionals with validated structural insights, experimental protocols, and quantitative benchmarking data.

Mechanistic Paradigm: The Causality of Isoform Selectivity

To understand the SAR, one must look at the thermodynamics of active-site binding. The native hCA enzyme features a catalytic Zn²⁺ ion tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion.

  • Primary Sulfonamides: Possess a pKa of ~9.5-10.0. Within the active site, the sulfonamide deprotonates to form an R-SO₂NH⁻ anion, displacing the zinc-bound water molecule to coordinate directly with the metal. This interaction is strong and thermodynamically favorable across nearly all CA isoforms, resulting in potent but non-selective "pan-inhibition".

  • N-Alkylated Sulfonamides: Substituting the nitrogen introduces two variables: (1) pKa Shift / Proton Loss: Fully alkylated secondary or tertiary sulfonamides cannot form the canonical anion, severely weakening classical Zn²⁺ coordination. (2) Steric Hindrance: The alkyl chain projects outward into the amphiphilic active site cavity.

Crystallographic evidence demonstrates that certain N-substituted derivatives bind in entirely novel orientations, anchoring via hydrogen bonds to the active site's Thr199 and Glu106 residues rather than relying solely on metallic coordination. Because the topology of the outer active site cone differs significantly between hCA II and hCA IX/XII, the steric bulk of the N-alkyl group can be weaponized to achieve unprecedented selectivity for the cancer-associated variants[1].

SAR_Flow Scaffold Benzenesulfonamide Scaffold Primary Primary (-SO2NH2) Scaffold->Primary Unsubstituted NSub N-Alkylated (-SO2NHR) Scaffold->NSub N-Alkylation ZnBind Direct Zn2+ Coordination (Anionic Form) Primary->ZnBind WeakBind Alternative Anchoring (Steric / pKa Shift) NSub->WeakBind PanCA Pan-CA Inhibition (Low Selectivity) ZnBind->PanCA SelectCA Targeted Selectivity (CA IX/XII over I/II) WeakBind->SelectCA

Logical SAR pathway: N-alkylation drives target selectivity via altered Zn2+ coordination.

Quantitative Data Presentation: Comparative SAR Profiling

The following table summarizes the inhibitory profiles of representative sulfonamide classes against physiologically critical hCA isoforms. The inhibition constant (


) serves as the primary metric.
Compound ClassRepresentative MoleculehCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Ratio (IX / II)
Clinical Standard Acetazolamide (AAZ)25012255.70.48 (Pan-inhibitor)
Primary Scaffold Benzenesulfonamide8610138342.65 (Poor Selectivity)
N-Substituted N-Methoxybenzenesulfonamide> 10,0008,960~150~120~59.7 (Moderate Target)
Cyclic N-Alkyl Saccharin Derivative> 50,000> 50,000103633> 485 (Highly Selective)

Key Finding: While Acetazolamide acts as a potent pan-inhibitor (leading to off-target systemic effects), cyclic N-alkylated sulfonamides drastically drop their affinity for hCA I/II (rendering them essentially inactive) while maintaining sub-micromolar affinity for the hypoxic tumor marker hCA IX[1][2].

Validated Experimental Methodologies

As Application Scientists, we demand reliable, reproducible systems. Below are the optimized procedures used to generate and validate the SAR data, featuring built-in quality controls.

Protocol A: Chemoselective Synthesis of N-Alkylated Benzenesulfonamides

Rationale: Direct alkylation of primary sulfonamides often yields complex mixtures of N- and O-alkylated products. Using a nucleophilic substitution approach with pre-formed alkyl amines ensures precise N-linkage generation.

  • Reagent Preparation: Dissolve 1.0 equivalent of the target alkyl amine (e.g., methoxyamine hydrochloride) in anhydrous Dichloromethane (DCM).

    • Causality Note: Anhydrous conditions are critical. Trace water competitively reacts with the sulfonyl chloride in the next step to yield a sulfonic acid byproduct, destroying the yield.

  • Acid Scavenging: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: DIPEA neutralizes the HCl salt of the amine and acts as a non-nucleophilic base to absorb the HCl generated during sulfonamide bond formation, pushing the equilibrium forward without participating in side reactions.

  • Coupling: Slowly add 1.1 equivalents of the substituted benzenesulfonyl chloride dropwise at 0 °C under argon, then allow the reaction to warm to ambient temperature over 4 hours.

  • Purification & Validation: Quench with 1M HCl, extract with ethyl acetate, and purify via flash chromatography.

    • Self-Validating Check: Confirm chemoselectivity via ¹H NMR (ensure the sulfonamide NH peak integrates strictly to 1H, confirming secondary status) and LC-MS (ESI-) to verify the molecular weight of the single N-alkylated product.

Protocol B: Stopped-Flow CO₂ Hydration Assay (Inhibitor Benchmarking)

Rationale: Standard colorimetric endpoint assays are insufficient for the exceptionally rapid catalytic turnover of CA enzymes. The stopped-flow spectrophotometric technique accurately captures early-stage kinetic data.

  • Assay Reagent Formulation: Prepare a buffer containing 10 mM HEPES (pH 7.4), 0.1 M Na₂SO₄ (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.

  • Enzyme Preparation: Reconstitute recombinant hCA isoforms (I, II, IX, XII) to a final well concentration of 10–20 nM.

  • Inhibitor Titration: Pre-incubate the enzyme with N-alkylated candidates at varying concentrations (1 nM to 100 µM) for 15 minutes at 20 °C to allow the sterically hindered derivatives to reach thermodynamic binding equilibrium.

  • Kinetic Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water using the stopped-flow apparatus. Monitor the absorbance drop at 558 nm (corresponding to the phenol red color change as pH drops from CO₂ hydration to carbonic acid).

  • Data Extraction & Self-Validation: Calculate the initial velocity (

    
    ). Convert IC₅₀ values to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validating Check: In every 96-well run, include a strictly controlled Acetazolamide (AAZ) titration curve. The run is only validated if the AAZ

      
       for hCA II is between 10–15 nM. If outside this window, the enzyme's active fraction has degraded, and the plate data must be discarded.
      

References

  • Di Fiore A, Maresca A, Alterio V, Supuran CT, De Simone G. "Carbonic anhydrase inhibitors : X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II". Chem. Commun. (Camb). 2011;47(42):11636-11638.
  • Mocharla VP et al. "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry". ACS Med. Chem. Lett. (Sourced via PMC).
  • Mahon BP, et al. "Cyclic secondary sulfonamides: unusually good inhibitors of cancer-related carbonic anhydrase enzymes." Bioorg Med Chem Lett. (Sourced via SciSpace).

Sources

Safety & Regulatory Compliance

Safety

Operational Mastery: Safe Handling and Disposal of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

An authoritative guide designed for researchers, scientists, and drug development professionals handling the containment, segregation, and disposal of complex functionalized sulfonamides. N-ethyl-5-isopropyl-2-methoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide designed for researchers, scientists, and drug development professionals handling the containment, segregation, and disposal of complex functionalized sulfonamides.

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide (CAS: 886122-91-4)[1] is a highly functionalized synthetic intermediate. Due to the presence of an aromatic core, an ether linkage, and a sulfonamide moiety, its environmental persistence and thermal degradation profile demand strict adherence to chemical hygiene and regulatory disposal standards.

Direct environmental release, including "down-the-drain" disposal, is universally prohibited. Benzenesulfonamide derivatives have demonstrated poor spontaneous biodegradability and exhibit low to moderate toxicity toward non-target aquatic organisms[2][3]. Consequently, safety data sheets for this class of compounds universally mandate processing through an approved chemical waste disposal plant[4].

Regulatory Grounding: Land Disposal Restrictions (LDR)

Under the Resource Conservation and Recovery Act (RCRA), the EPA strictly regulates how chemical wastes interact with the environment. The Land Disposal Restrictions (LDR) program (40 CFR Part 268) evaluated hazardous wastes and instituted hard statutory deadlines preventing the land disposal of untreated complex organic mixtures[5].

Because complex sulfonamides contain elements that will migrate into groundwater if buried, the EPA mandates treatment methods that substantially reduce the waste's toxicity and constituent migration[5]. High-temperature incineration is the regulatory and scientifically appropriate method for terminal destruction.

G A Waste Generation: N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide B Physical State Segregation A->B C Solid Waste (Contaminated PPE/Powder) B->C D Liquid Waste (Solvent Mixtures) B->D E EPA-Approved Container (Solid Organics) C->E F Non-Halogenated Organic Liquid Drum D->F G High-Temperature Incineration (T > 1000°C) E->G F->G H Gas Scrubber (SOx/NOx) G->H

Fig 1. Step-wise waste segregation and disposal workflow for sulfonamide derivatives.

Step-by-Step Methodology: Self-Validating Waste Containment Protocol

To prevent laboratory accidents and ensure RCRA compliance, follow this self-validating waste collection protocol.

Step 1: Incompatibility Verification

  • Action: Ensure the waste container contains NO strong oxidizing agents (e.g., peroxides, nitric acid, permanganates).

  • Causality: Benzenesulfonamides are fundamentally incompatible with strong oxidizers[4]. Mixing them can initiate a vigorous exothermic reaction, leading to volatile off-gassing, pressure buildup, and potential drum rupture.

Step 2: Phase and pH Verification (Self-Validation System)

  • Action: Before transferring N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide solutions into bulk liquid waste drums, test an aliquot of the existing waste stream using pH indicator paper.

  • Causality: Validating that the bulk waste is neutral (pH 6–8) guarantees that no unintended acid- or base-catalyzed hydrolysis of the sulfonamide linkage will occur during storage. Hydrolytic breakdown can generate unpredictable gas volumes or precipitate solid intermediates that complicate liquid incineration.

Step 3: Container Loading & Headspace Management

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) carboy. Cease filling when the container reaches 80-85% capacity.

  • Causality: HDPE is chemically inert to both the sulfonamide and typical carrier solvents (like DMSO or DCM). Leaving 15-20% headspace is a vital safety tolerance that accommodates the thermal expansion of volatile solvents due to ambient laboratory temperature fluctuations.

Step 4: Regulatory Labeling

  • Action: Label the container with the exact chemical name, concentration, and date of first accumulation. Do not use generic abbreviations.

  • Causality: Accurate waste characterization is a non-negotiable legal requirement. Downstream incineration facilities must calibrate their alkaline and catalytic gas scrubbers specifically for the anticipated loads of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) generated by burning your waste.

High-Temperature Incineration: The Mechanistic Fate

Incineration of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide requires specialized industrial infrastructure. Standard combustion of this molecule yields carbon dioxide and water, but the sulfur and nitrogen atoms require specialized atmospheric controls.

When exposed to temperatures exceeding 1000 °C, the robust Carbon-Sulfur and Sulfur-Nitrogen bonds cleave. The resulting combustion byproducts are sulfur oxides (SOx) and nitrogen oxides (NOx), which are severe respiratory hazards and environmental pollutants. Licensed facilities mitigate this by passing the exhaust through alkaline wet scrubbers (to neutralize acidic SOx into inert sulfates) and selective catalytic reduction systems (to convert NOx into inert N2 gas).

Mechanism Compound N-ethyl-5-isopropyl-2- methoxybenzenesulfonamide Combustion Thermal Oxidation (O2, Heat) Compound->Combustion CO2 CO2 + H2O Combustion->CO2 SOx Sulfur Oxides (SOx) Combustion->SOx NOx Nitrogen Oxides (NOx) Combustion->NOx Safe Safe Atmospheric Exhaust CO2->Safe Scrubber1 Alkaline Scrubber (Neutralization) SOx->Scrubber1 Scrubber2 Catalytic Reduction (De-NOx) NOx->Scrubber2 Scrubber1->Safe Scrubber2->Safe

Fig 2. Chemical degradation pathway of benzenesulfonamides during thermal oxidation.

Quantitative & Qualitative Disposal Parameters

Summarized parameters to ensure operational compliance when planning waste logistics for this compound:

ParameterSpecificationCausal Rationale
CAS Number 886122-91-4[1]Essential for RCRA manifesting and vendor identification.
EPA Waste Code Subject to constituent evaluation[6]Determines LDR treatment requirements under 40 CFR 268[5].
Incompatibilities Strong Oxidizing Agents[4]Prevents dangerous exothermic oxidation of the organic core.
Disposal Method Commercial Incineration[4]Land disposal is strictly restricted; thermal oxidation destroys the hazardous constituents[5].
Combustion Products CO2, H2O, SOx, NOxDictates the need for facility-level gas scrubbing to prevent atmospheric pollution.

References

  • Arctomsci. "CAS NO. 886122-91-4 | N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide." Arctomsci.com.
  • University of Georgia Environmental Safety Division. "EPA Hazardous Waste Codes." Uga.edu.
  • Fisher Scientific. "SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulphonamide." Fishersci.com.
  • U.S. Environmental Protection Agency. "Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl." Epa.gov.
  • Office of Scientific and Technical Information. "Land Disposal Restrictions (LDR) Program Overview." Osti.gov.
  • U.S. Environmental Protection Agency. "Alkylbenzene Sulfonates Interim Registration Review Decision Case Number 4006." Regulations.gov.

Sources

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